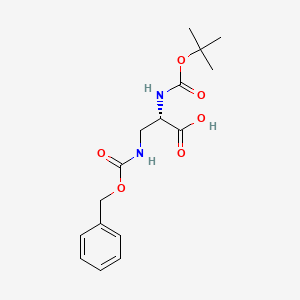

Boc-dap(Z)-OH

Description

Boc-Dap(Z)-OH is a protected derivative of 2,3-diaminopropionic acid (Dap), a non-proteinogenic amino acid. The compound features two orthogonal protecting groups:

- Boc (tert-butoxycarbonyl): Base-labile, typically removed under acidic conditions (e.g., trifluoroacetic acid).

- Z (benzyloxycarbonyl): Acid-labile, cleaved via hydrogenolysis or strong acids like HBr/acetic acid .

This dual protection enables selective deprotection during solid-phase peptide synthesis (SPPS), making Boc-Dap(Z)-OH a versatile building block for constructing peptides with side-chain modifications. Its molecular formula is C₁₆H₂₂N₂O₆, and it is commonly used in combinatorial chemistry and peptide-based drug development .

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6/c1-16(2,3)24-15(22)18-12(13(19)20)9-17-14(21)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMSMVGTLTVHLK-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00984255 | |

| Record name | 3-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-[tert-butoxy(hydroxy)methylidene]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65710-57-8 | |

| Record name | 3-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-[tert-butoxy(hydroxy)methylidene]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Boc-Dap(Z)-OH with structurally and functionally related compounds, focusing on molecular properties, protecting groups, and applications.

Table 1: Comparative Analysis of Boc-Dap(Z)-OH and Analogous Compounds

Key Comparison Points

Structural and Functional Differences

- Backbone Variants :

- Boc-Dap(Z)-OH uses a Dap backbone (two amine groups), enabling bifunctional modification, whereas Z-Lys(Boc)-OH () employs a lysine backbone with a longer side chain, favoring interactions with hydrophobic targets .

- Boc-DAP(Z)-Aeg-OH replaces the Dap backbone with Aeg (aminoethylglycine), critical for peptide nucleic acid (PNA) synthesis due to its neutral charge and nuclease resistance .

Protecting Group Strategies

- Boc-Dap(Z)-OH and Z-Lys(Boc)-OH share Boc/Z dual protection , but the latter’s lysine backbone increases molecular weight and alters pharmacokinetics (e.g., Z-Lys(Boc)-OH is a P-gp substrate, limiting CNS penetration) .

- Fmoc-Dap(Ac)-OH uses acid-stable Fmoc and acetyl groups, ideal for stepwise SPPS under mild conditions, unlike Boc-Dap(Z)-OH’s acid-sensitive Z group .

Solubility and Handling Boc-Dab(Z)-OH·DCHA () incorporates a dicyclohexylamine (DCHA) salt, improving solubility in dichloromethane or DMF, whereas Boc-Dap(Z)-OH requires polar aprotic solvents . Boc-DAP(Z)-Aeg-OH exhibits fast dissolution in DMF or NMP, critical for high-yield PNA monomer coupling .

Research Findings

- Orthogonal Deprotection Efficiency : Boc-Dap(Z)-OH’s Z group is removed with HBr/acetic acid (20 min, 90% yield), while Boc is cleaved with TFA (30 min, 95% yield), enabling sequential side-chain modifications .

- Comparative Stability : Fmoc-Dap(Ac)-OH exhibits superior UV stability for real-time monitoring but requires harsher conditions (piperidine) for deprotection compared to Boc-Dap(Z)-OH .

- PNA Synthesis : Boc-DAP(Z)-Aeg-OH achieves >98.5% purity post-HPLC, outperforming traditional Dap derivatives in hybridization assays with DNA/RNA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.